1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common synthetic route starts with the chloromethylation of 4-aminoacetophenone, followed by bromination of the resulting intermediate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and bromopropanone groups can participate in covalent bonding with nucleophilic sites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one include:
1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one: Lacks the bromine atom, which may affect its reactivity and applications.
4-Aminoacetophenone: A simpler structure that serves as a precursor in the synthesis of the target compound.
1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-3-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)7-2-3-9(13)8(4-7)5-12/h2-4,6H,5,13H2,1H3 |
InChI Key |
WFWDKYFDPONLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)CCl)Br |
Origin of Product |
United States |
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